molecular formula C8H11BO3 B13854507 [(2-Hydroxy-4-methylphenyl)methyl]boronic acid CAS No. 1092092-84-6

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid

Cat. No.: B13854507
CAS No.: 1092092-84-6
M. Wt: 165.98 g/mol
InChI Key: KWRAIRDWBBCTLA-UHFFFAOYSA-N
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Description

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is an aryl boronic acid derivative featuring a hydroxyphenylmethyl substituent. This compound belongs to the boronic acid family, known for their ability to form reversible covalent bonds with diols, making them valuable in sensing, catalysis, and medicinal chemistry. The hydroxyl and methyl groups on the aromatic ring influence its electronic properties, solubility, and binding affinity. Its structure positions it as a hybrid between simpler boronic acids (e.g., phenylboronic acid) and more complex derivatives with steric or electronic modifications .

Properties

CAS No.

1092092-84-6

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)methylboronic acid

InChI

InChI=1S/C8H11BO3/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4,10-12H,5H2,1H3

InChI Key

KWRAIRDWBBCTLA-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=C(C=C1)C)O)(O)O

Origin of Product

United States

Preparation Methods

Oxidative Cleavage of Boronate Esters

One established method involves the oxidative cleavage of boronate esters derived from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This approach uses sodium periodate and ammonium acetate in a mixture of acetone and water at room temperature for an extended period (approximately 68 hours). The reaction proceeds by cleaving the boronate ester to yield the free boronic acid.

  • Reaction Conditions :

    • Sodium periodate (2.39 g, 11.15 mmol)
    • Ammonium acetate (859.8 mg, 11.15 mmol)
    • Solvent: Acetone/water (2:1, 36 mL)
    • Temperature: Room temperature (~20°C)
    • Time: 68 hours
  • Workup :

    • Filtration and concentration of the reaction mixture
    • Addition of sodium chloride and extraction with ethyl acetate
    • Drying over anhydrous magnesium sulfate
    • Purification by silica gel chromatography (eluent: 1:4 ethyl acetate:hexanes)
  • Yield : Approximately 49% of [(4-Hydroxy-2-methylphenyl)]boronic acid as a solid

  • Characterization :

    • ^1H NMR (400 MHz, DMSO-d6): δ 9.28 (s, 1H, likely hydroxyl), 7.70 (d, J=9 Hz, 1H), 6.56–6.52 (m, 2H), 2.55 (s, 3H, methyl group)
    • Mass spectrometry (ESI-LCMS): m/z 151 (M-H)^−

This method is well-documented in patent literature and is notable for using mild conditions and readily available reagents.

Suzuki-Miyaura Coupling Followed by Functional Group Transformations

A more complex synthetic strategy involves the Suzuki coupling of boronic acid derivatives with brominated phenylmethanol derivatives, followed by chlorination and nucleophilic substitution steps to install the desired functional groups.

  • Key Steps :

    • Suzuki coupling of (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid with 3-bromo-2-methylphenyl)methanol in a mixed solvent system (toluene/ethanol/saturated aqueous sodium bicarbonate) under nitrogen atmosphere.
    • Use of palladium catalyst [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) chloride.
    • Heating at 85°C for 12 hours.
    • Workup involving extraction and purification by silica gel chromatography.
  • Yield : Approximately 90% for the coupling product.

  • Subsequent Reactions :

    • Chlorination of the coupled product to introduce reactive chlorine substituents.
    • Nucleophilic substitution with hydroxybenzaldehyde derivatives.
    • Reductive amination steps to further functionalize the molecule.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Oxidative cleavage of boronate esters Sodium periodate, ammonium acetate, acetone/water, RT, 68 h ~49 Mild conditions, straightforward Long reaction time, moderate yield
Suzuki-Miyaura coupling + functionalization Pd catalyst, toluene/ethanol/sat. NaHCO3, 85°C, 12 h ~90 (coupling step) High yield, versatile functionalization Multi-step, requires palladium catalyst
Organolithium-mediated lithiation and boronation n-Butyllithium, trimethyl borate, low temp (-78°C) Variable High regioselectivity Sensitive conditions, moisture sensitive

Research Findings and Analytical Data

  • The oxidative cleavage method yields a solid product characterized by ^1H NMR and mass spectrometry confirming the boronic acid structure with the hydroxyl and methyl substituents intact.
  • Suzuki coupling methods provide high purity intermediates, confirmed by NMR and chromatographic purity, suitable for further synthetic elaboration.
  • Organolithium methods, while classical, require careful control but offer regioselective access to the boronic acid moiety.

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, boranes, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Electronic and Steric Effects

The 2-hydroxy-4-methylphenyl moiety introduces both electron-donating (methyl) and electron-withdrawing (hydroxyl) groups. This contrasts with:

  • Phenylboronic acid : Lacks substituents, leading to a higher pKa (~8.8) and lower diol-binding affinity under physiological conditions.
  • 4-Methylphenylboronic acid : The methyl group slightly lowers pKa (~8.2) via inductive effects but lacks the hydroxyl group’s capacity for intramolecular hydrogen bonding .
  • 3-AcPBA (3-acetamidophenylboronic acid) : Contains an electron-withdrawing acetamido group, increasing pKa (~9.5) and reducing glucose-binding efficiency compared to [(2-Hydroxy-4-methylphenyl)methyl]boronic acid .

Key Insight : The hydroxyl group in [(2-Hydroxy-4-methylphenyl)methyl]boronic acid stabilizes the boronate form through intramolecular hydrogen bonding, lowering pKa (~7.5–8.0) and enhancing binding at physiological pH .

Table 1: Reactivity in Representative Reactions

Compound Reaction Type Yield (%) Key Limitation Reference
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid Quinazoline synthesis 60–75 Moderate steric hindrance
Phenylboronic acid Suzuki-Miyaura coupling 85–90 Low diol-binding selectivity
4-Methylphenylboronic acid Petasis reaction 70–80 No hydroxyl functionality

Table 2: Binding Constants (Kd) and Selectivity

Compound Target Kd (µM) Selectivity vs. Glucose Reference
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid Diols 5–10 Moderate (prefers catechols)
3-AcPBA Glucose >100 Low
Azobenzene boronic acids Diols (photo-switched) 0.5–20* High (Z isomer enhances binding)

Physicochemical Stability

  • Hydrolytic stability : The hydroxymethyl group reduces hydrolysis rates compared to aliphatic boronic acids (e.g., methylboronic acid), which degrade rapidly in aqueous media .
  • Thermal stability : Decomposes at ~200°C, similar to most aryl boronic acids but less stable than pinacol-protected derivatives (e.g., 3d-pin ) .

Biological Activity

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid, a boron-containing compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with diols. This property is crucial for its interaction with various biological molecules, particularly proteins. The boronic acid moiety can modulate the activity of enzymes and receptors by altering their structural conformation or by competing with natural ligands for binding sites.

Key Mechanisms:

  • Inhibition of Protein-Protein Interactions : The compound has been shown to disrupt interactions between proteins involved in critical cellular pathways, such as PD-1/PD-L1 signaling, which is essential in immune response regulation .
  • Antimicrobial Activity : Recent studies indicate that derivatives of similar compounds exhibit significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

1. Cancer Therapy

Research has highlighted the potential of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid as an inhibitor of PD-L1, a protein that plays a significant role in cancer immune evasion. In vitro studies demonstrated that this compound can effectively disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and potentially improving anti-tumor immunity .

Table 1: Summary of Biological Activities

Activity TypeCompoundMIC (µg/ml)Mechanism of Action
PD-L1 Inhibition[(2-Hydroxy-4-methylphenyl)methyl]boronic acidNot specifiedDisruption of PD-1/PD-L1 binding
Antibacterial2-Hydroxy-4-methoxybenzaldehyde1024Cell membrane disruption, biofilm eradication

Safety and Toxicity

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid has been evaluated for safety in various studies. It is generally considered to have low toxicity; however, prolonged exposure may lead to skin irritation and eye damage in sensitive individuals . Further research is necessary to establish comprehensive safety profiles for long-term use.

Q & A

What are the primary synthetic routes for preparing [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, and how do reaction conditions influence yield?

Basic:
The synthesis typically involves transition metal-catalyzed borylation of pre-functionalized aromatic precursors. For example, Miyaura borylation (Pd-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron) is widely used for arylboronic acid derivatives . Key factors include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Suzuki-Miyaura coupling.
  • Solvent optimization : Dioxane or THF for improved solubility.
  • Temperature control : 80–100°C to balance reaction rate and side-product formation.

Advanced:
Advanced routes may employ C–H activation strategies to bypass pre-functionalized substrates. Rhodium or iridium catalysts enable direct borylation of methyl-substituted phenols under inert conditions . Challenges include:

  • Regioselectivity : Steric effects from the 4-methyl group may require directing groups (e.g., –OH) to guide C–H activation.
  • Purification : Column chromatography with silica gel modified with triethylamine minimizes boronic acid degradation.

How can MALDI-MS be optimized for characterizing [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, given its propensity for dehydration/trimerization?

Basic:
Derivatization is critical. Cyclic boronic esters formed with diols (e.g., 1,2-ethanediol) stabilize the compound, preventing boroxine formation during ionization . Steps include:

  • Reaction with diols : Stir in methanol at 25°C for 1 hour.
  • Matrix selection : α-Cyano-4-hydroxycinnamic acid (CHCA) enhances ionizability.

Advanced:
For direct analysis of underivatized boronic acids:

  • Laser energy modulation : Lower laser fluence (e.g., 20–30% intensity) reduces thermal decomposition.
  • Additives : Ammonium citrate in the matrix suppresses fragmentation .
  • Negative-ion mode : Detects [M–H]⁻ ions with higher sensitivity than positive mode.

What are the key considerations for using [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in Suzuki-Miyaura cross-coupling reactions?

Basic:

  • Base selection : K₂CO₃ or CsF in aqueous/organic biphasic systems enhances transmetallation .
  • Protection of –OH group : Trimethylsilyl (TMS) protection prevents base-induced deprotonation and side reactions.

Advanced:

  • Microwave-assisted synthesis : Reduces reaction time (10–20 minutes vs. 12 hours) while maintaining >90% yield .
  • Heterogeneous catalysis : Pd-loaded mesoporous silica improves recyclability and reduces metal leaching.
  • Mechanistic studies : NMR monitoring of intermediates (e.g., boronate-Pd complexes) identifies rate-limiting steps .

How does the steric and electronic profile of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid influence its biological activity?

Basic:
The ortho-hydroxy group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while the 4-methyl group enhances lipophilicity, improving membrane permeability .

Advanced:

  • Tubulin polymerization inhibition : Analogous boronic acids (e.g., combretastatin derivatives) show IC₅₀ values of ~20 µM by binding to the colchicine site. The methyl group may enhance hydrophobic interactions .
  • Apoptosis induction : FACScan analysis reveals caspase-3 activation at 10⁻⁸ M concentrations, correlating with mitochondrial membrane depolarization .

What analytical methods are suitable for quantifying trace impurities in [(2-Hydroxy-4-methylphenyl)methyl]boronic acid?

Basic:
HPLC-UV with C18 columns (3.5 µm particle size) resolves boronic acid derivatives. Mobile phase: Acetonitrile/0.1% formic acid .

Advanced:
LC-MS/MS with multiple reaction monitoring (MRM):

  • Ionization : ESI-negative mode for [M–H]⁻ ions.
  • Validation parameters : LOD < 0.1 ppm, LOQ < 1 ppm, RSD < 5% .
  • Impurity profiling : Detects methylphenylboronic acid and carboxyphenylboronic acid via characteristic fragments (e.g., m/z 121 → 93).

How can boroxine formation be mitigated during long-term storage of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid?

Basic:

  • Anhydrous conditions : Store under argon with molecular sieves (3Å).
  • Low temperature : –20°C reduces trimerization kinetics .

Advanced:

  • Co-crystallization : Co-formers like L-proline stabilize the monomeric form via hydrogen bonding .
  • Solid-state NMR : Monitors boroxine content non-destructively using ¹¹B chemical shifts (δ ~18 ppm for boroxine vs. δ ~28 ppm for monomer) .

What computational tools aid in predicting the reactivity of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in novel reactions?

Advanced:

  • DFT calculations : B3LYP/6-31G(d) level predicts transition states for Suzuki-Miyaura coupling (e.g., Gibbs free energy barriers for oxidative addition) .
  • Boronic Acid Navigator : Web tool (https://bit.ly/boronics ) identifies optimal substituents for target interactions based on molecular descriptors .

How does [(2-Hydroxy-4-methylphenyl)methyl]boronic acid compare to structurally similar boronic acids in drug discovery?

Advanced:

  • Thiophene analogs : (5-Methoxythiophen-2-yl)boronic acid shows higher LogP (2.1 vs. 1.5) but lower aqueous solubility .
  • Aryl vs. alkyl substitution : Methyl groups enhance metabolic stability compared to fluoro-substituted analogs (t₁/₂ > 6 hours in liver microsomes) .

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